molecular formula C14H12N4O3 B14520695 2-[2-(3-Nitrophenyl)hydrazinylidene]-N-phenylacetamide CAS No. 62526-17-4

2-[2-(3-Nitrophenyl)hydrazinylidene]-N-phenylacetamide

Cat. No.: B14520695
CAS No.: 62526-17-4
M. Wt: 284.27 g/mol
InChI Key: UKEQFSLZMNHEJF-UHFFFAOYSA-N
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Description

2-[2-(3-Nitrophenyl)hydrazinylidene]-N-phenylacetamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

The synthesis of 2-[2-(3-Nitrophenyl)hydrazinylidene]-N-phenylacetamide typically involves the reaction of 3-nitrobenzaldehyde with phenylhydrazine in the presence of acetic acid. The reaction proceeds through the formation of a hydrazone intermediate, which is then acetylated to yield the final product. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Chemical Reactions Analysis

2-[2-(3-Nitrophenyl)hydrazinylidene]-N-phenylacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(3-Nitrophenyl)hydrazinylidene]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-Nitrophenyl)hydrazinylidene]-N-phenylacetamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar compounds to 2-[2-(3-Nitrophenyl)hydrazinylidene]-N-phenylacetamide include other hydrazone derivatives such as:

  • 2-[2-(2-Nitrophenyl)hydrazinylidene]-N-phenylacetamide
  • 2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide
  • 2-[2-(3-Nitrophenyl)hydrazinylidene]-N-phenylpropanamide

These compounds share similar structural features but differ in the position of the nitro group or the nature of the substituent on the acetamide moiety. The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from these related compounds .

Properties

CAS No.

62526-17-4

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

2-[(3-nitrophenyl)hydrazinylidene]-N-phenylacetamide

InChI

InChI=1S/C14H12N4O3/c19-14(16-11-5-2-1-3-6-11)10-15-17-12-7-4-8-13(9-12)18(20)21/h1-10,17H,(H,16,19)

InChI Key

UKEQFSLZMNHEJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=NNC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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